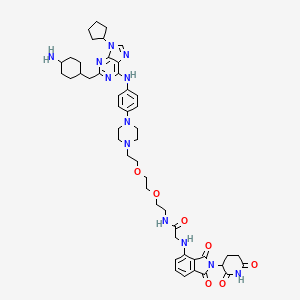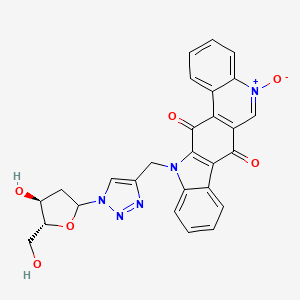
Topoisomerase I/II inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase I/II inhibitor 4 is a chemical compound that inhibits the activity of both type I and type II topoisomerases. Topoisomerases are essential enzymes that regulate the topology of DNA during processes such as replication, transcription, and repair. By inhibiting these enzymes, this compound can interfere with DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase I/II inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase I/II inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Topoisomerase I/II inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topology and enzyme inhibition. In biology, it helps researchers understand the mechanisms of DNA replication and repair. In medicine, it is being investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. Industrial applications include its use in the development of new drugs and therapeutic agents .
Mechanism of Action
Topoisomerase I/II inhibitor 4 exerts its effects by binding to the topoisomerase-DNA complex and preventing the re-ligation step of the topoisomerase mechanism. This leads to the accumulation of DNA breaks, which ultimately results in apoptosis (programmed cell death). The molecular targets of this compound include both type I and type II topoisomerases, and the pathways involved are related to DNA damage response and repair .
Comparison with Similar Compounds
Topoisomerase I/II inhibitor 4 is unique in its ability to inhibit both type I and type II topoisomerases, whereas many other topoisomerase inhibitors are selective for one type. Similar compounds include irinotecan and topotecan (type I inhibitors) and etoposide and teniposide (type II inhibitors). The dual inhibition property of this compound makes it a promising candidate for combination therapies and overcoming drug resistance .
Properties
Molecular Formula |
C27H21N5O6 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
10-[[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazol-4-yl]methyl]-20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C27H21N5O6/c33-13-21-20(34)9-22(38-21)31-11-14(28-29-31)10-30-18-7-3-1-5-15(18)24-25(30)27(36)23-16-6-2-4-8-19(16)32(37)12-17(23)26(24)35/h1-8,11-12,20-22,33-34H,9-10,13H2/t20-,21+,22?/m0/s1 |
InChI Key |
NOMNMLFGSPUVNX-UGGDCYSXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


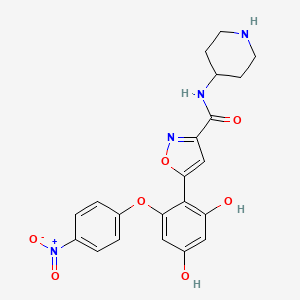
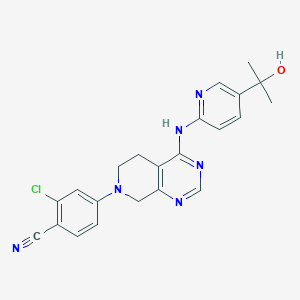



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
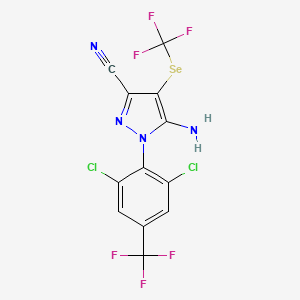

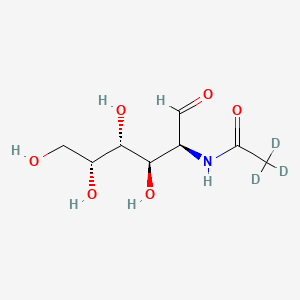
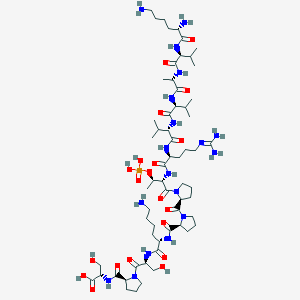
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
